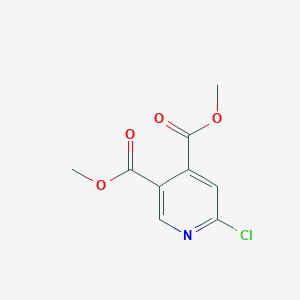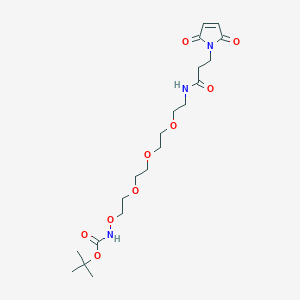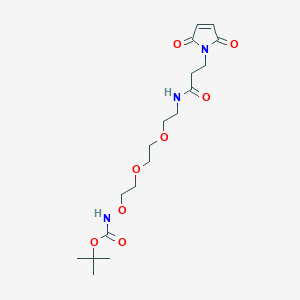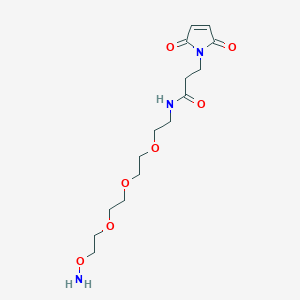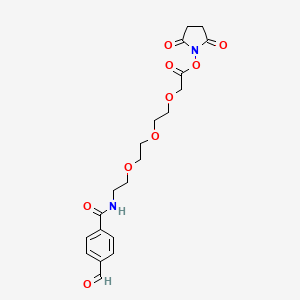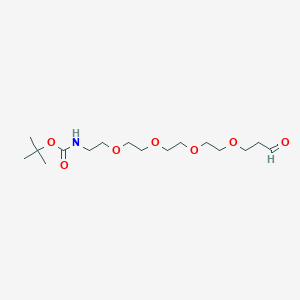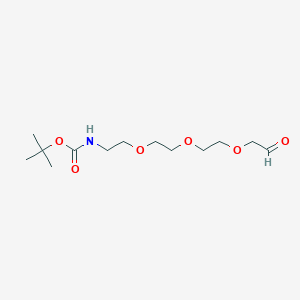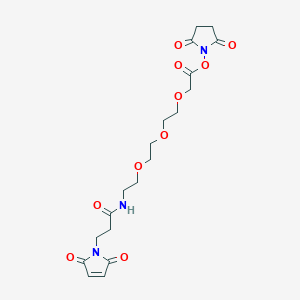
Mal-amido-PEG3-C1-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-amido-PEG3-C1-NHS ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with amine groups, making it a versatile tool in bioconjugation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG3-C1-NHS ester involves the reaction of a PEG3 linker with maleimide and NHS ester groups. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors with precise control over reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-amido-PEG3-C1-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
NHS Ester Reactions: Common reagents include primary amines, and the reaction typically occurs in a buffered aqueous solution at pH 7-9.
Maleimide Reactions: Common reagents include thiol-containing compounds, and the reaction typically occurs in a slightly acidic to neutral pH (6.5-7.5) to prevent hydrolysis of the maleimide group
Major Products Formed
The major products formed from these reactions are amide-linked and thioether-linked conjugates, which are stable and resistant to hydrolysis under physiological conditions .
Applications De Recherche Scientifique
Mal-amido-PEG3-C1-NHS ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents
Mécanisme D'action
Mal-amido-PEG3-C1-NHS ester exerts its effects through bioconjugation. The NHS ester reacts with primary amines on proteins or other biomolecules to form stable amide bonds. The maleimide group reacts with thiol groups, typically found in cysteine residues, to form stable thioether bonds. These reactions enable the precise attachment of drugs, labels, or other functional groups to target molecules, facilitating targeted delivery and improved efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-amido-PEG2-NHS ester: Similar structure but with a shorter PEG linker.
Mal-amido-PEG4-NHS ester: Similar structure but with a longer PEG linker.
Mal-amido-PEG3-C2-NHS ester: Similar structure but with a different spacer length
Uniqueness
Mal-amido-PEG3-C1-NHS ester is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise bioconjugation and minimal steric hindrance .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O10/c23-14(5-7-21-15(24)1-2-16(21)25)20-6-8-29-9-10-30-11-12-31-13-19(28)32-22-17(26)3-4-18(22)27/h1-2H,3-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNEILNSWIWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
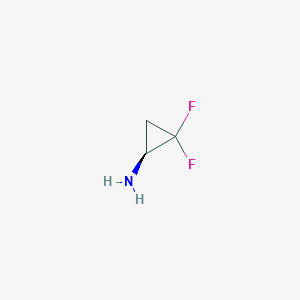
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
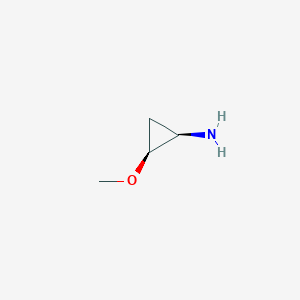
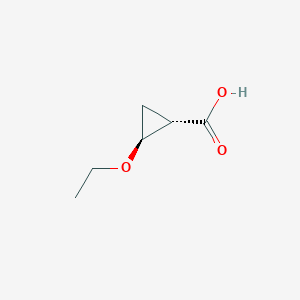
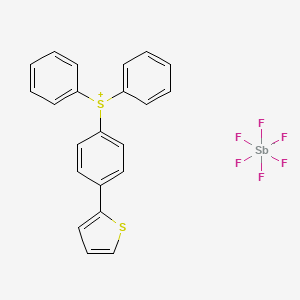
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)
